![molecular formula C16H14ClN3O2S B2980175 5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-62-8](/img/structure/B2980175.png)
5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidin-5-one derivatives are a class of compounds that have been the subject of much research due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-5-one derivatives involves a pyrimidine ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidin-5-one derivatives would depend on the specific substituents attached to the ring. In general, these compounds can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-5-one derivatives would depend on the specific substituents attached to the ring. These could influence properties such as solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
One of the primary areas of research involving this compound is its synthesis and structural analysis. Compounds with a pyrido[2,3-d]pyrimidine backbone, like the one , often exhibit a planar fused-ring system, which is a critical feature for the interaction with biological targets. Studies have detailed the synthesis of similar heterocyclic molecules, highlighting the importance of their crystalline structure, hydrogen bonding, and molecular conformation for their biological activity and chemical reactivity (Low et al., 2004).
Heterocyclic Chemistry Applications
Research in heterocyclic chemistry has demonstrated the utility of pyrido[2,3-d]pyrimidine derivatives as precursors or intermediates in synthesizing various biologically active molecules. For instance, compounds obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have been studied for their cytotoxic activities, indicating the potential therapeutic applications of sulfanyl-substituted pyrimidines (Stolarczyk et al., 2018). Such studies underscore the relevance of sulfanyl-substituted pyrimidines in drug discovery and development.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on pyrido[2,3-d]pyrimidin-5-one derivatives could involve the synthesis of new derivatives with different substituents, in order to explore their potential biological activities . Additionally, more detailed studies on their mechanisms of action could help to better understand their biological effects .
properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-19-14-13(15(21)20(2)16(19)22)12(6-7-18-14)23-9-10-4-3-5-11(17)8-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNRRLZBXDZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.